(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid
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Overview
Description
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an ethylamino group, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of an amino acid derivative with an ethyl halide, followed by nitration of the aromatic ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the carboxylic acid group.
Substitution: Alkyl halides and strong bases are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the ethylamino group can produce various oxidized derivatives.
Scientific Research Applications
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds with enzymes or receptors, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(methylamino)-3-(4-nitrophenyl)propanoic acid
- (2S)-2-(ethylamino)-3-(3-nitrophenyl)propanoic acid
- (2S)-2-(ethylamino)-3-(4-aminophenyl)propanoic acid
Uniqueness
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid is unique due to the specific positioning of the nitro group on the aromatic ring and the presence of the ethylamino group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2S)-2-(ethylamino)-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-2-12-10(11(14)15)7-8-3-5-9(6-4-8)13(16)17/h3-6,10,12H,2,7H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
YSMQJBKCCSNKCV-JTQLQIEISA-N |
Isomeric SMILES |
CCN[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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